molecular formula C16H18N4OS B2740376 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide CAS No. 941950-59-0

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide

Cat. No. B2740376
CAS RN: 941950-59-0
M. Wt: 314.41
InChI Key: OILPTMUTFDBAQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to TTET involves three-component and three-stage synthetic protocols . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .


Molecular Structure Analysis

The molecular structure of TTET was confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The IR spectrum shows peaks at 3095 cm−1 (NH), 3059 cm−1 (CH, aromatic), 2575 cm−1 (weak, SH), and 1224 cm−1 (C=S) .


Chemical Reactions Analysis

Triazoles, which are part of the TTET structure, have been synthesized from various nitrogen sources over the past 20 years . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, has demonstrated high antitumor activity . Researchers have explored these compounds as potential candidates for anticancer drugs. Their structural similarity to purine allows for effective binding to biological targets.

Structural Diversity

The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives provides an attractive center for functionalization. This reactivity allows scientists to create diverse derivatives with unique properties .

Mechanism of Action

While the specific mechanism of action for TTET is not mentioned, compounds containing a triazole have shown a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

properties

IUPAC Name

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-3-14(21)17-9-8-12-10-22-16-18-15(19-20(12)16)13-7-5-4-6-11(13)2/h4-7,10H,3,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILPTMUTFDBAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide

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